N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide
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Overview
Description
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the pyridyl and benzamide groups. The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These systems are advantageous for scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development .
Properties
CAS No. |
303162-87-0 |
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Molecular Formula |
C26H25N3OS |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C26H25N3OS/c1-3-4-13-23-29-24(20-12-8-9-18(2)16-20)25(31-23)21-14-15-27-22(17-21)28-26(30)19-10-6-5-7-11-19/h5-12,14-17H,3-4,13H2,1-2H3,(H,27,28,30) |
InChI Key |
CMSCQBAHJRZXDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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